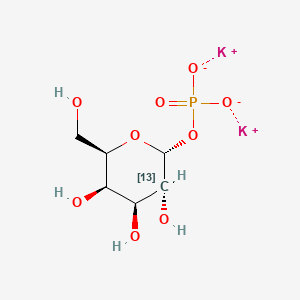
Galactose 1-phosphate-13C-1 (potassium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Galactose 1-phosphate-13C-1 (potassium) is a stable isotope-labeled compound, specifically a potassium salt of galactose 1-phosphate where the carbon at position 1 is labeled with carbon-13. This compound is an intermediate in the metabolism of galactose and is involved in the formation of nucleotide sugars .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of galactose 1-phosphate-13C-1 (potassium) typically involves the incorporation of carbon-13 into the galactose molecule. This can be achieved through enzymatic synthesis using labeled substrates or through chemical synthesis where the labeled carbon is introduced at a specific step in the synthesis of galactose 1-phosphate .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes where labeled substrates are converted to the desired product. The process conditions, such as temperature, pH, and enzyme concentration, are optimized to maximize yield and purity .
化学反応の分析
Types of Reactions
Galactose 1-phosphate-13C-1 (potassium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups to carbonyl groups.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of galactose 1-phosphate-13C-1 (potassium) can yield galactonic acid derivatives, while reduction can regenerate the original compound .
科学的研究の応用
Metabolic Research
Role in Galactose Metabolism:
Galactose 1-phosphate is crucial for the metabolism of galactose, primarily through the Leloir pathway, where it is converted into glucose 1-phosphate by the enzyme galactose-1-phosphate uridylyltransferase. This conversion is essential for maintaining glucose homeostasis in the body, especially in individuals with galactosemia, a genetic disorder that impairs this metabolic pathway .
Stable Isotope Labeling:
The incorporation of the stable isotope carbon-13 allows researchers to trace the metabolic pathways involving galactose 1-phosphate more accurately. This isotopic labeling is particularly useful in metabolic flux analysis, enabling scientists to study how galactose and its derivatives are utilized in various biochemical reactions .
Clinical Applications
Diagnosis of Metabolic Disorders:
Due to its role in galactose metabolism, galactose 1-phosphate accumulation can indicate metabolic disorders such as classic galactosemia. By measuring levels of this compound in biological samples, clinicians can diagnose these conditions early, allowing for timely intervention and management .
Therapeutic Research:
Research has explored the potential therapeutic applications of galactose 1-phosphate derivatives in managing metabolic diseases. For instance, studies have investigated how manipulating levels of this compound can alleviate symptoms associated with enzyme deficiencies that lead to toxic accumulation .
Biochemical Studies
Enzymatic Activity Studies:
Galactose 1-phosphate-13C-1 (potassium) serves as a substrate for various enzymatic reactions, allowing researchers to study enzyme kinetics and mechanisms. For example, investigations into the activity of galactokinase and other related enzymes have utilized this compound to better understand their roles and regulatory mechanisms within metabolic pathways .
Cellular Response Studies:
In yeast models, high concentrations of galactose 1-phosphate have been shown to induce stress responses and cell cycle arrest. These studies contribute to understanding cellular responses to metabolic stressors and can inform research into cancer biology and other diseases linked to metabolic dysregulation .
Nutritional Science
Impact on Dietary Sugars:
Research has also focused on how dietary intake of galactose influences metabolic health through its conversion to galactose 1-phosphate. Understanding these dynamics can inform nutritional guidelines and interventions aimed at managing conditions like lactose intolerance or metabolic syndrome .
Data Table: Comparison of Related Compounds
| Compound | Functionality | Unique Aspects |
|---|---|---|
| Glucose 1-phosphate | Intermediate in glucose metabolism | More prevalent in energy metabolism |
| Galactose | Simple sugar; precursor | Directly involved in lactose metabolism |
| UDP-galactose | Active form of galactose | Involved in glycosylation reactions |
| Fructose 1-phosphate | Intermediate in fructose metabolism | Distinct metabolic pathway compared to galactose |
| Mannose 6-phosphate | Involved in mannose metabolism | Plays a role in lysosomal enzyme targeting |
Case Studies
Study on Enzyme Kinetics:
A notable study investigated the kinetics of galactokinase using galactose 1-phosphate-13C-1 as a substrate. The findings revealed insights into how variations in substrate concentration affect enzyme activity and product formation, thereby enhancing our understanding of metabolic regulation under different physiological conditions .
Metabolic Flux Analysis:
Another significant research project employed stable isotope-labeled compounds, including galactose 1-phosphate-13C-1, to perform metabolic flux analysis in human cells. This study demonstrated how alterations in nutrient availability impact cellular metabolism and provided a framework for developing targeted nutritional therapies for metabolic disorders .
作用機序
The mechanism of action of galactose 1-phosphate-13C-1 (potassium) involves its role as an intermediate in the galactose metabolism pathway. It is converted to glucose 1-phosphate by the enzyme galactose-1-phosphate uridylyltransferase. This conversion is crucial for the proper utilization of galactose in the body. The labeled carbon-13 allows researchers to track the metabolic fate of the compound and understand its role in various biochemical pathways .
類似化合物との比較
Similar Compounds
Galactose 1-phosphate (potassium): The unlabeled version of the compound, used in similar metabolic studies.
Glucose 1-phosphate (potassium): Another intermediate in carbohydrate metabolism, used for comparison in metabolic studies.
Fructose 1-phosphate (potassium): Involved in fructose metabolism, used to study different carbohydrate metabolic pathways
Uniqueness
Galactose 1-phosphate-13C-1 (potassium) is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research, providing insights that are not possible with unlabeled compounds .
特性
分子式 |
C6H11K2O9P |
|---|---|
分子量 |
337.31 g/mol |
IUPAC名 |
dipotassium;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(313C)oxan-2-yl] phosphate |
InChI |
InChI=1S/C6H13O9P.2K/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3+,4+,5-,6-;;/m1../s1/i5+1;; |
InChIキー |
KCIDZIIHRGYJAE-ZGOMGSCNSA-L |
異性体SMILES |
C([C@@H]1[C@@H]([C@@H]([13C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+] |
正規SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















